![molecular formula C6H6O6 B1250320 3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione CAS No. 826-91-5](/img/structure/B1250320.png)
3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione is a chemical compound with the molecular formula C6H6O6 and a molecular weight of 174.1082 It is a derivative of D-mannaric acid and is characterized by its unique lactone structure, which involves the formation of two lactone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Historically, D-mannaric acid has been prepared by the nitric acid oxidation of D-mannose . The process involves the oxidation of D-mannose to produce D-mannaric acid, which is then isolated as crystalline D-mannaro-1,4:6,3-dilactone . The reaction conditions typically involve the use of concentrated nitric acid as the oxidizing agent, and the reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for D-mannaric acid, 1,4:3,6-dilactone are not widely documented, the general approach involves large-scale oxidation reactions using nitric acid or other potent oxidizing agents. The process may also involve purification steps such as crystallization and filtration to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The lactone rings can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of D-mannaric acid, such as reduced forms, oxidized forms, and substituted lactones
Scientific Research Applications
3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione has several scientific research applications, including:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: It is used in the synthesis of various industrial chemicals and materials, contributing to advancements in material science and engineering.
Mechanism of Action
The mechanism of action of 3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione involves its interaction with molecular targets through its lactone rings. These interactions can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in polymer synthesis or biological studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione include other aldaric acids and their lactone derivatives, such as:
- D-Glucaric acid, 1,4:6,3-dilactone
- Galactaric acid, 1,4:6,3-dilactone
- Xylaric acid, 1,4:6,3-dilactone
Uniqueness
This compound is unique due to its specific lactone structure and the resulting chemical properties Its ability to form stable complexes and undergo various chemical reactions makes it valuable in different scientific and industrial applications
Properties
CAS No. |
826-91-5 |
|---|---|
Molecular Formula |
C6H6O6 |
Molecular Weight |
174.11 g/mol |
IUPAC Name |
3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione |
InChI |
InChI=1S/C6H6O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-4,7-8H |
InChI Key |
QRFNDAVXJCGLFB-GJPGBQJBSA-N |
SMILES |
C12C(C(C(=O)O1)O)OC(=O)C2O |
Isomeric SMILES |
[C@@H]12[C@@H]([C@@H](C(=O)O1)O)OC(=O)[C@@H]2O |
Canonical SMILES |
C12C(C(C(=O)O1)O)OC(=O)C2O |
Synonyms |
D-glucaro-1,4:6,3-dilactone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


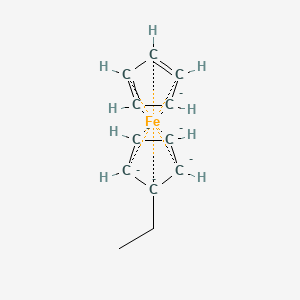

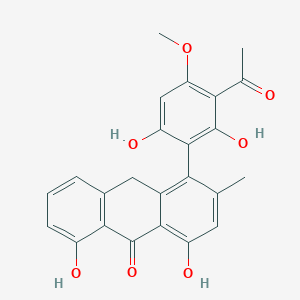


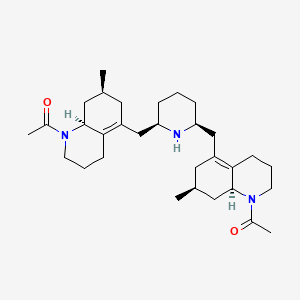


![(2S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B1250255.png)
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[[4-[(2R)-2-methyl-1,2,3,6-tetrahydropyridin-4-yl]-1,3-thiazol-2-yl]sulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1250256.png)
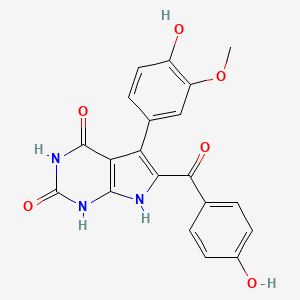

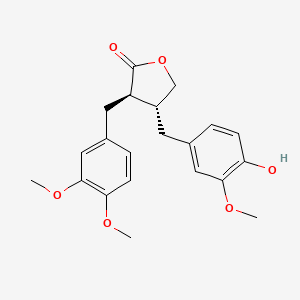
![7-Methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one](/img/structure/B1250262.png)
